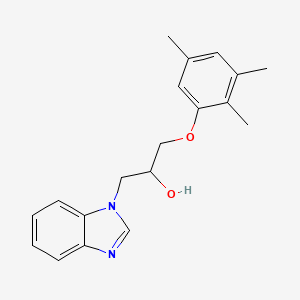

1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.397. It is known for its unique molecular structure, which includes a benzimidazole ring and a trimethylphenoxy group.

Métodos De Preparación

The synthesis of 1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol typically involves the reaction of benzimidazole with 2,3,5-trimethylphenol and an appropriate alkylating agent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Análisis De Reacciones Químicas

1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles, resulting in the formation of substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antiviral and antimicrobial properties.

Medicine: Research has explored its potential as a therapeutic agent due to its unique molecular structure and biological activity.

Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mecanismo De Acción

The mechanism of action of 1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol can be compared with other benzimidazole derivatives and similar compounds:

Benzimidazole: The parent compound, benzimidazole, is a simpler structure without the trimethylphenoxy group.

1-Benzimidazolyl-3-(2,4-dichlorophenoxy)propan-2-ol: This compound has a similar structure but with dichlorophenoxy instead of trimethylphenoxy, leading to different chemical and biological properties.

1-Benzimidazolyl-3-(2,4-dimethylphenoxy)propan-2-ol: Another similar compound with dimethylphenoxy, which may exhibit different reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Actividad Biológica

1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol is a synthetic compound characterized by its unique molecular structure, which includes a benzimidazole ring and a trimethylphenoxy group. This compound has garnered attention for its potential biological activities, making it a subject of interest in pharmacological research.

- Molecular Formula : C19H22N2O2

- Molecular Weight : 310.397 g/mol

- CAS Number : 708247-95-4

The biological activity of this compound is largely attributed to the benzimidazole moiety, which is known to interact with various biological targets including enzymes and receptors. The interactions may involve non-covalent forces such as hydrogen bonding and pi-stacking, influencing the activity of target proteins and leading to downstream cellular effects.

Antiviral and Antimicrobial Properties

Research indicates that compounds containing benzimidazole structures exhibit significant antiviral and antimicrobial activities. The presence of the trimethylphenoxy group may enhance these properties by improving solubility and bioavailability. Studies have shown that derivatives of benzimidazole can inhibit viral replication and bacterial growth through various mechanisms, including interference with nucleic acid synthesis and disruption of cell membrane integrity.

Antioxidant Activity

The compound may also exhibit antioxidant properties. The alcohol functional group can act as a weak acid or base in aqueous solutions, potentially scavenging free radicals and mitigating oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that the alcohol group could enhance its solubility and absorption in biological systems. However, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are required to fully understand its pharmacokinetics.

Study on Antimicrobial Activity

In a study examining the antimicrobial efficacy of various benzimidazole derivatives, this compound was tested against several bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 16 |

Study on Antiviral Properties

Another investigation focused on the antiviral activity of benzimidazole derivatives against Influenza virus. The study demonstrated that this compound significantly reduced viral titers in infected cell cultures.

| Treatment Group | Viral Titer Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 75 |

Propiedades

IUPAC Name |

1-(benzimidazol-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-13-8-14(2)15(3)19(9-13)23-11-16(22)10-21-12-20-17-6-4-5-7-18(17)21/h4-9,12,16,22H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKYCARYVXWXMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCC(CN2C=NC3=CC=CC=C32)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.